molecular formula C17H12N4S B6416989 2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 202405-53-6

2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B6416989
CAS No.: 202405-53-6
M. Wt: 304.4 g/mol
InChI Key: YXMNNRBXIZWZAB-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound characterized by its unique thiopyran ring structure substituted with amino groups and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthyl-substituted dicarbonitrile, the thiopyran ring can be formed through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the thiopyran ring or the naphthyl group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

2,6-Diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Its mechanism of action may include binding to specific proteins, altering cellular signaling pathways, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-4-(phenyl)-4H-thiopyran-3,5-dicarbonitrile: Similar in structure but with a phenyl group instead of a naphthyl group.

    2,6-Diamino-4-(pyridyl)-4H-thiopyran-3,5-dicarbonitrile: Contains a pyridyl group, offering different electronic properties.

    2,6-Diamino-4-(benzyl)-4H-thiopyran-3,5-dicarbonitrile: Features a benzyl group, which can influence its reactivity and solubility.

Uniqueness

What sets 2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile apart is its naphthyl substitution, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. Its ability to undergo a variety of chemical reactions also enhances its versatility in synthetic chemistry.

Properties

IUPAC Name

2,6-diamino-4-naphthalen-1-yl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c18-8-13-15(14(9-19)17(21)22-16(13)20)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,20-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMNNRBXIZWZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=C(SC(=C3C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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